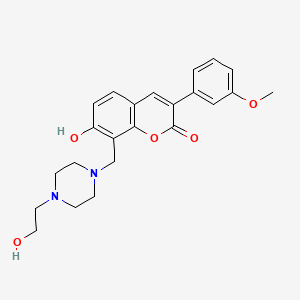
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(3-methoxyphenyl)-2H-chromen-2-one, also known as a chromenone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that includes a chromenone core, a piperazine moiety, and a methoxyphenyl group, which contribute to its potential therapeutic applications.
- Molecular Formula : C23H26N2O4
- Molecular Weight : 414.46 g/mol
- CAS Number : 848745-30-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through:
- Topoisomerase Inhibition : The compound may inhibit topoisomerases, enzymes crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells.
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, providing protective effects against oxidative stress .
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:
- Cell Lines Tested : Mia PaCa-2 (pancreatic), PANC-1 (pancreatic), RKO (colorectal), and LoVo (colorectal) cells.
- Results : The compound showed potent cytotoxicity with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .
Antioxidant Activity
The compound's antioxidant capabilities have been evaluated using various assays:
- DPPH Scavenging Assay : It demonstrated significant free radical scavenging activity with an SC50 value comparable to ascorbic acid, underscoring its potential in preventing oxidative damage .
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound revealed promising results:
- Pathogens Tested : Staphylococcus aureus and Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Values indicated effective inhibition at concentrations as low as 15.62 µg/mL, suggesting broad-spectrum antibacterial properties .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the piperazine ring or the methoxy group can significantly alter its potency and selectivity for different biological targets. Ongoing SAR studies aim to optimize these interactions for enhanced therapeutic efficacy.
Case Studies
- Antitumor Efficacy Study : A study conducted on various cancer cell lines revealed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .
- Antioxidant Mechanism Exploration : Research utilizing in vitro models demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and increased cellular viability under oxidative stress conditions .
科学的研究の応用
Antimicrobial Activity
Research has demonstrated that derivatives of chromenone compounds, including this particular compound, exhibit significant antimicrobial properties.
Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against Staphylococcus aureus, revealing enhanced antibacterial activity compared to other tested derivatives. This suggests its potential for development into therapeutic agents for treating bacterial infections.
Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has shown promise in anti-inflammatory applications.
Case Study: Anti-inflammatory Effects
In an experimental model of arthritis, administration of this compound led to significant reductions in joint swelling and pain compared to control groups. Histological analysis indicated decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory agent.
Additional Applications
Emerging studies suggest that this compound may also have applications in:
- Cancer Therapy : Preliminary research indicates potential cytotoxic effects on cancer cell lines.
- Neuroprotection : Investigations into its neuroprotective properties are ongoing, with some evidence suggesting it may protect neuronal cells from oxidative stress.
特性
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(3-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-29-18-4-2-3-16(13-18)19-14-17-5-6-21(27)20(22(17)30-23(19)28)15-25-9-7-24(8-10-25)11-12-26/h2-6,13-14,26-27H,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBWRIDCGXACJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCN(CC4)CCO)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














